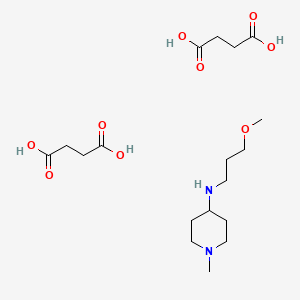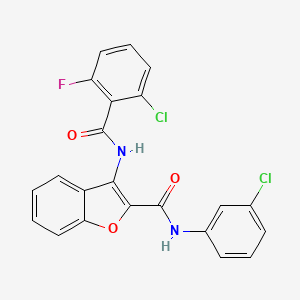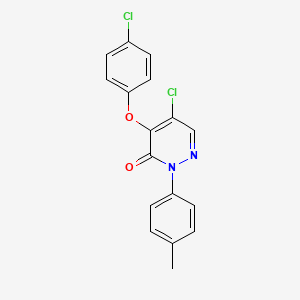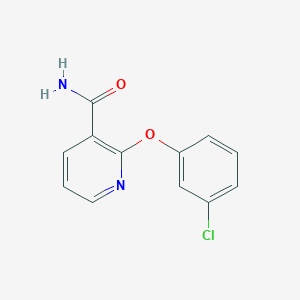
N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxypropyl group and a methyl group, and it is often used in research and industrial applications due to its versatile properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxypiperidine as the starting material.
Introduction of Amide Functional Group: The hydroxypiperidine reacts with a substituted cyanogen to introduce an amide functional group.
Substitution with 3-Methoxypropyl Group: The intermediate product is then reacted with 3-substituted propyl methyl ether.
Hydrolysis: The final step involves hydrolyzing the intermediate to obtain this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, and it avoids complex and dangerous operations, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of coatings, resins, and other industrial materials due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methoxypropyl)acrylamide: This compound shares a similar methoxypropyl group but differs in its overall structure and applications.
N,N-Dimethyl-3-methoxypropyl-amine: Another compound with a methoxypropyl group, used in different industrial applications
Uniqueness
N-(3-Methoxypropyl)-1-methyl-4-piperidinamine disuccinate is unique due to its specific combination of functional groups and its versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Propiedades
IUPAC Name |
butanedioic acid;N-(3-methoxypropyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2C4H6O4/c1-12-7-4-10(5-8-12)11-6-3-9-13-2;2*5-3(6)1-2-4(7)8/h10-11H,3-9H2,1-2H3;2*1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNWKGNNNBUTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCCOC.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2671637.png)

![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)

![1-(4-methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2671643.png)
![1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2671647.png)
![N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2671648.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
![3-[(3-Methoxy-4-methylphenyl)methyl-prop-2-enoylamino]-N-propan-2-ylpropanamide](/img/structure/B2671653.png)


